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A Note on Compound Identification: The compound of interest for this guide is the selective

Tyrosine Kinase 2 (TYK2) inhibitor, deucravacitinib, which was developed by Bristol Myers

Squibb under the identifier BMS-986165. It is important to distinguish this from BMS-986158, a

Bromodomain and Extra-Terminal domain (BET) inhibitor also developed by Bristol Myers

Squibb for oncology applications. This guide will focus on the experimental results and

reproducibility of the TYK2 inhibitor, deucravacitinib.

Deucravacitinib is a first-in-class, oral, selective inhibitor of TYK2, a member of the Janus

kinase (JAK) family.[1] It has been approved for the treatment of moderate-to-severe plaque

psoriasis and is under investigation for other immune-mediated diseases.[2][3] This guide

provides a comparative overview of the experimental data supporting its efficacy and safety,

with a focus on the reproducibility of these findings as demonstrated in pivotal clinical trials.

Mechanism of Action: Allosteric Inhibition of TYK2
Deucravacitinib possesses a unique mechanism of action, functioning as an allosteric inhibitor

of TYK2.[1] Unlike pan-JAK inhibitors that target the conserved ATP-binding site in the active

kinase domain (JH1), deucravacitinib binds to the regulatory pseudokinase domain (JH2).[1]

This binding stabilizes an inhibitory interaction between the JH2 and JH1 domains, locking the

TYK2 enzyme in an inactive conformation.[1] This allosteric inhibition confers high selectivity

for TYK2 with minimal activity against other JAK family members (JAK1, JAK2, and JAK3) at

clinically relevant doses.[4]
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By selectively inhibiting TYK2, deucravacitinib modulates the signaling of key cytokines

implicated in the pathogenesis of psoriasis and other autoimmune diseases, including

interleukin-23 (IL-23), interleukin-12 (IL-12), and Type I interferons.[5][6] This targeted

approach aims to provide therapeutic benefits while minimizing the off-target effects associated

with broader JAK inhibition.[3]

Comparative Efficacy in Plaque Psoriasis
The efficacy of deucravacitinib has been consistently demonstrated in large-scale, randomized,

double-blind, placebo- and active comparator-controlled Phase 3 clinical trials, primarily the

POETYK PSO-1 and POETYK PSO-2 studies.[7] These trials evaluated the superiority of

deucravacitinib (6 mg once daily) against both placebo and apremilast (30 mg twice daily) in

patients with moderate-to-severe plaque psoriasis.[8][9]

Table 1: Key Efficacy Outcomes at Week 16 in POETYK PSO-1 and PSO-2 Trials

Outcome POETYK PSO-1[10] POETYK PSO-2[7]

PASI 75 Response

Deucravacitinib 58.4% 55.2%

Placebo 12.7% 11.4%

Apremilast 35.1% 37.9%

sPGA 0/1 (clear/almost clear)

Response

Deucravacitinib 51.8% 51.1%

Placebo 7.88% 7.88%

Apremilast 32.1% 33.2%

PASI 75: ≥75% reduction from baseline in Psoriasis Area and Severity Index. sPGA 0/1: static

Physician's Global Assessment score of clear or almost clear.

The results from both pivotal trials consistently show a statistically significant superiority of

deucravacitinib over both placebo and apremilast in achieving key efficacy endpoints at week
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16.[7][9] Long-term extension studies have further demonstrated the durability of these

responses, with a significant proportion of patients maintaining PASI 75 for up to three years.

[10]

A network meta-analysis of studies in Asian populations with moderate-to-severe plaque

psoriasis also indicated that the efficacy of deucravacitinib is comparable to several biologic

agents, including TNF-α inhibitors and ustekinumab, and superior to apremilast.[11][12]

Safety and Tolerability Profile
The safety profile of deucravacitinib has been characterized in the POETYK clinical trial

program. The overall incidence of adverse events has been comparable to placebo and

apremilast.

Table 2: Overview of Common Adverse Events (Reported in ≥1% of Patients)

Adverse Event Deucravacitinib Placebo Apremilast

Nasopharyngitis
More frequent than

placebo
- -

Upper respiratory tract

infection

More frequent than

placebo
- -

Headache
Comparable to

placebo
- -

Diarrhea
Comparable to

placebo
- More frequent

Nausea
Comparable to

placebo
- More frequent

This is a generalized summary. For detailed safety information, refer to the official prescribing

information.

The selective mechanism of deucravacitinib is thought to contribute to its distinct safety profile

compared to non-selective JAK inhibitors.[3] It is not associated with the same degree of
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laboratory abnormalities (e.g., hematologic changes) that can be seen with broader JAK

inhibition.[4]

Experimental Protocols
The reproducibility of the clinical data for deucravacitinib is supported by the robust design of

the pivotal Phase 3 trials.

POETYK PSO-1 and PSO-2 Study Design[8][13][14][15]

Objective: To evaluate the efficacy and safety of deucravacitinib compared with placebo and

apremilast in adults with moderate-to-severe plaque psoriasis.

Design: Multicenter, randomized, double-blind, placebo- and active comparator-controlled

studies.

Patient Population: Adults with a diagnosis of chronic plaque psoriasis for at least 6 months,

with a body surface area (BSA) involvement of ≥10%, a PASI score of ≥12, and an sPGA

score of ≥3 at baseline.

Randomization: Patients were randomized in a 2:1:1 ratio to receive deucravacitinib 6 mg

once daily, apremilast 30 mg twice daily, or placebo.

Primary Endpoints:

Proportion of patients achieving PASI 75 response at Week 16 versus placebo.

Proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at Week 16

versus placebo.

Key Secondary Endpoints: Comparison of PASI 75 and sPGA 0/1 response rates for

deucravacitinib versus apremilast at Week 16.

Long-term Extension: Following the initial 52-week trial period, eligible patients could enroll

in a long-term extension study to receive open-label deucravacitinib.[13][14]

Signaling Pathways and Experimental Workflows
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TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in mediating the signaling of pro-

inflammatory cytokines and the mechanism of inhibition by deucravacitinib.

Caption: TYK2 Signaling Pathway and Deucravacitinib's Mechanism of Action.

POETYK PSO Clinical Trial Workflow

This diagram outlines the general workflow for a patient participating in the POETYK PSO-1 or

PSO-2 clinical trials.
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Caption: Simplified Workflow of the POETYK PSO Phase 3 Clinical Trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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